REACTION_CXSMILES
|
[SH:1][C:2]1[N:6]([CH3:7])[N:5]=[N:4][N:3]=1.O.OO>CO>[CH3:7][N:6]1[C:2]([S:1][S:1][C:2]2[N:6]([CH3:7])[N:5]=[N:4][N:3]=2)=[N:3][N:4]=[N:5]1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
SC1=NN=NN1C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
OO
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CO
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
Within a flask having
|
Type
|
CUSTOM
|
Details
|
the solution thus formed
|
Type
|
CUSTOM
|
Details
|
Into the solution thus prepared
|
Type
|
WAIT
|
Details
|
At several minutes after dropping
|
Type
|
TEMPERATURE
|
Details
|
the reaction generates heat
|
Name
|
|
Type
|
|
Smiles
|
CN1N=NN=C1SSC1=NN=NN1C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |